molecular formula C21H34BNO3Si B13359375 1-(tert-Butyldimethylsilyl)-7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1-(tert-Butyldimethylsilyl)-7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B13359375
M. Wt: 387.4 g/mol
InChI Key: LMYSLTHYUDNVGX-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features a combination of indole, silyl, and boronate ester groups

Preparation Methods

The synthesis of 1-(tert-Butyldimethylsilyl)-7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple stepsThe boronate ester group is then introduced at the 3-position through a palladium-catalyzed borylation reaction .

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyl)-7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyl)-7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The indole core can interact with various receptors and enzymes, influencing biological pathways .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-(tert-Butyldimethylsilyl)-7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole lies in its specific combination of functional groups, which provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C21H34BNO3Si

Molecular Weight

387.4 g/mol

IUPAC Name

tert-butyl-[7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane

InChI

InChI=1S/C21H34BNO3Si/c1-19(2,3)27(9,10)23-14-16(15-12-11-13-17(24-8)18(15)23)22-25-20(4,5)21(6,7)26-22/h11-14H,1-10H3

InChI Key

LMYSLTHYUDNVGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3OC)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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